molecular formula C18H20FN3O3S B12166927 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B12166927
M. Wt: 377.4 g/mol
InChI Key: IQIFGHUKLSFJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, tetrahydrothiophene, and indazole derivatives. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the fluorophenyl group.

    Cyclization: reactions to form the indazole ring.

    Oxidation: reactions to introduce the dioxidotetrahydrothiophenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
  • 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Uniqueness

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties compared to its analogs with different substituents.

Properties

Molecular Formula

C18H20FN3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C18H20FN3O3S/c19-12-5-7-13(8-6-12)20-18(23)17-15-3-1-2-4-16(15)22(21-17)14-9-10-26(24,25)11-14/h5-8,14H,1-4,9-11H2,(H,20,23)

InChI Key

IQIFGHUKLSFJGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.